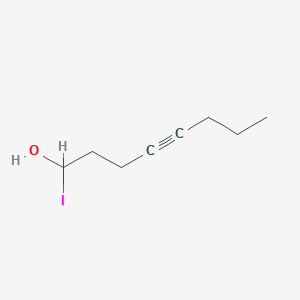
1-Iodooct-4-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodooct-4-YN-1-OL is an organic compound characterized by the presence of an iodine atom, an alkyne group, and a hydroxyl group. Its molecular formula is C8H13IO, and it is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodooct-4-YN-1-OL can be synthesized through several methods. One common approach involves the reaction of 1-octyne with iodine in the presence of a base such as potassium hydroxide. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: 1-Iodooct-4-YN-1-OL undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Coupling Reactions: It can participate in coupling reactions like the Sonogashira coupling, where it reacts with terminal alkynes in the presence of palladium catalysts to form conjugated enynes.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium cyanide, THF, room temperature.
Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature.
Coupling: Palladium catalysts, copper iodide, base, water or organic solvents.
Major Products:
Substitution: Azido-oct-4-YN-1-OL, cyano-oct-4-YN-1-OL.
Oxidation: 1-Iodooct-4-YN-1-one.
Coupling: Conjugated enynes.
Scientific Research Applications
1-Iodooct-4-YN-1-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Iodooct-4-YN-1-OL in chemical reactions involves the activation of the iodine atom and the alkyne group. The iodine atom acts as a leaving group in substitution reactions, while the alkyne group participates in coupling reactions to form new carbon-carbon bonds. The hydroxyl group can undergo oxidation to form carbonyl compounds, further expanding its reactivity .
Comparison with Similar Compounds
8-Iodooct-7-yn-1-ol: Similar structure but with the iodine and hydroxyl groups at different positions.
1-Phenyl-1-penten-4-yn-3-ol: Contains a phenyl group and is used in different synthetic applications.
Uniqueness: 1-Iodooct-4-YN-1-OL is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both academic and industrial research .
Properties
CAS No. |
52418-80-1 |
|---|---|
Molecular Formula |
C8H13IO |
Molecular Weight |
252.09 g/mol |
IUPAC Name |
1-iodooct-4-yn-1-ol |
InChI |
InChI=1S/C8H13IO/c1-2-3-4-5-6-7-8(9)10/h8,10H,2-3,6-7H2,1H3 |
InChI Key |
WVYPYDIGIYFUFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCC(O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid](/img/structure/B14641903.png)
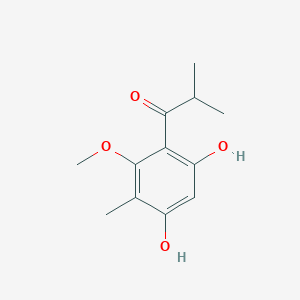
![N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14641924.png)
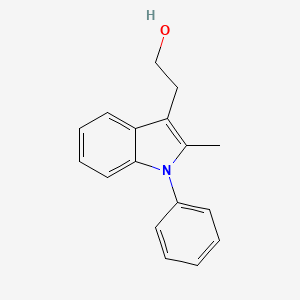
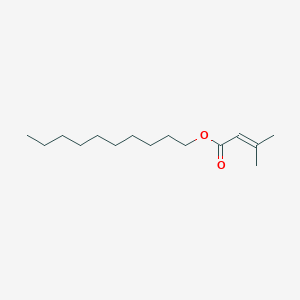
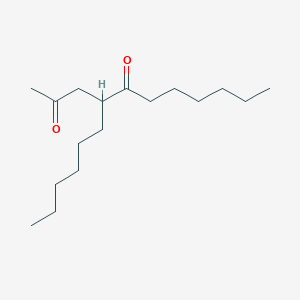
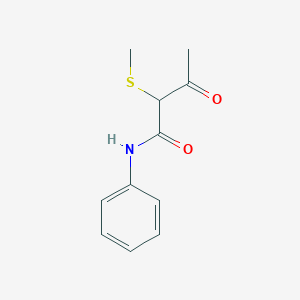
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
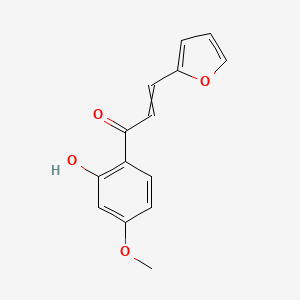

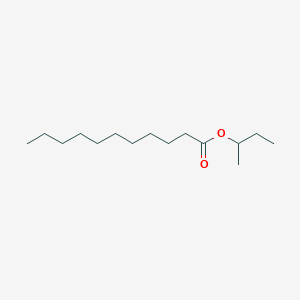
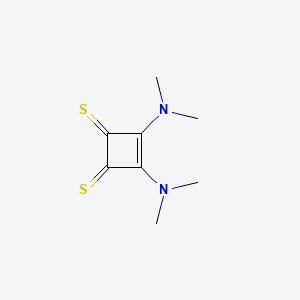
![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)
